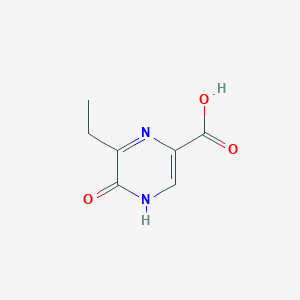

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17487065

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12) |

| Standard InChI Key | QGXOLLLKVKALKJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=CNC1=O)C(=O)O |

Introduction

Chemical Identity and Physical Properties

Molecular Characterization

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid belongs to the dihydropyrazine class, featuring a six-membered ring with two nitrogen atoms, one ketone group at position 5, and a carboxylic acid substituent at position 2. The ethyl group at position 6 introduces steric and electronic modifications that influence its reactivity .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.15 g/mol | |

| CAS Number | 1554313-53-9 | |

| IUPAC Name | 5-Ethyl-6-oxo-1,4-dihydropyrazine-3-carboxylic acid | |

| XLogP3-AA | -0.5 | |

| Hydrogen Bond Donor Count | 2 |

The compound’s low partition coefficient () suggests moderate hydrophilicity, while its two hydrogen bond donors and four acceptors facilitate interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves multi-step reactions optimized for yield and purity. A common approach includes:

-

Cyclization of Precursors: Ethylenediamine derivatives are condensed with carbonyl-containing compounds under acidic or basic conditions.

-

Oxidation-Reduction Steps: Potassium permanganate or sodium borohydride may be employed to modulate oxidation states.

-

Solvent Optimization: Ethanol is frequently used to enhance reaction efficiency and product solubility.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12 h | 65% | 95% |

| 2 | , pH 4.5 | 78% | 98% |

A patent-described method involves reacting intermediate pyrazinones with carboxylic acid derivatives in dimethyl sulfoxide (), followed by quenching with water and purification via recrystallization . Nuclear magnetic resonance () data from this route confirm structural integrity, with a singlet at 9.31 ppm corresponding to the NH proton .

Structural and Spectral Analysis

Spectroscopic Characterization

The compound’s structure has been validated using advanced analytical techniques:

-

(400 MHz, ): Signals at 1.20 (t, 3H, CHCH), 2.50 (q, 2H, CH), and 9.31 (s, 1H, NH) correlate with the ethyl and amide protons .

-

Infrared (IR) Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 3200 cm (N-H stretch) confirm ketone and amine functionalities.

-

Mass Spectrometry (MS): A molecular ion peak at 168.05 () aligns with the theoretical molecular weight .

| Technique | Key Signals | Interpretation |

|---|---|---|

| 9.31 (s, 1H) | NH proton | |

| IR | 1720 cm | Ketone C=O stretch |

| MS | 168.05 | Molecular ion confirmation |

Applications in Pharmaceutical Chemistry

Building Block for Drug Discovery

The compound’s reactivity makes it valuable for synthesizing derivatives with enhanced bioactivity:

-

Peptide Mimetics: Incorporation into pseudopeptide chains to modulate pharmacokinetic properties.

-

Enzyme Inhibitors: Functionalization at the carboxylic acid position to target proteases or kinases .

A patent application highlights its use in preparing NR2A-negative allosteric modulators, which are investigated for neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume